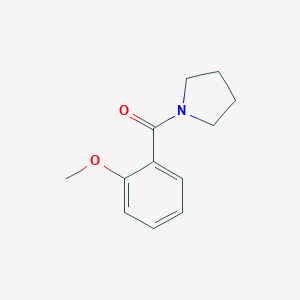

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone

Descripción

BenchChem offers high-quality (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARUGAXFNCLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Profiling of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone: Structural Dynamics and Pharmaceutical Utility

[1]

Executive Summary & Structural Identity

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is a tertiary amide featuring a pyrrolidine ring coupled to an o-anisic acid (2-methoxybenzoic acid) moiety.[1][2] Unlike its well-known analog Aniracetam (which contains a 2-pyrrolidinone lactam ring), this molecule possesses a saturated pyrrolidine ring, imparting distinct lipophilic and conformational properties.[1]

It serves as a "privileged structure" in Fragment-Based Drug Discovery (FBDD), offering a rigidified linker system that positions the methoxy and carbonyl oxygen atoms in a specific spatial arrangement ideal for hydrogen bond acceptance in GPCR and kinase binding pockets.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (2-Methoxyphenyl)(pyrrolidin-1-yl)methanone |

| Common Synonyms | o-Anisoylpyrrolidine; 1-(2-Methoxybenzoyl)pyrrolidine |

| CAS Number | [Generic Amide Scaffold - Specific CAS varies by salt/purity] |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| SMILES | COc1ccccc1C(=O)N2CCCC2 |

| Key Functional Groups | Tertiary Amide, Aryl Ether (o-Methoxy), Saturated Heterocycle |

Physicochemical Properties & Conformational Analysis

The Ortho-Methoxy Effect

The defining structural feature of this molecule is the ortho-methoxy substituent on the phenyl ring.[1] This group exerts a profound steric and electronic influence on the amide bond:

-

Steric Hindrance: The bulky methoxy group at the C2 position forces the amide carbonyl group to rotate out of coplanarity with the phenyl ring to relieve steric strain. This "twisted" conformation is critical for fitting into restricted binding pockets where flat molecules might clash.

-

Dipole Alignment: The lone pairs on the methoxy oxygen and the carbonyl oxygen create a repulsive dipole-dipole interaction, further restricting the rotational freedom of the aryl-carbonyl bond (

).[1]

Lipophilicity and Solubility Profile

The pyrrolidine ring significantly enhances the lipophilicity compared to primary amides, facilitating blood-brain barrier (BBB) penetration—a desirable trait for CNS-targeted drugs.[1]

| Parameter | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; ideal for CNS penetration (Rule of 5 compliant).[1] |

| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Low TPSA (<60 Ų) suggests high membrane permeability. |

| H-Bond Donors (HBD) | 0 | Lack of HBDs prevents non-specific binding and improves permeability.[1] |

| H-Bond Acceptors (HBA) | 2 (Carbonyl O, Ether O) | Key interaction points for receptor binding (e.g., Serine/Threonine residues). |

| Solubility | Low in water; High in DCM, DMSO, Ethanol | Requires organic co-solvents for biological assays. |

Synthetic Methodologies

The synthesis of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is typically achieved via nucleophilic acyl substitution.[1] Two primary pathways are employed depending on the scale and required purity.

Pathway A: Acid Chloride Route (High Throughput)

This is the preferred method for gram-scale synthesis due to its speed and high yield.[1]

-

Activation: 2-Methoxybenzoic acid is converted to 2-methoxybenzoyl chloride using Thionyl Chloride (

) or Oxalyl Chloride.[1] -

Coupling: The acid chloride reacts with pyrrolidine in the presence of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct.

-

Conditions: 0°C to RT, DCM or THF solvent, anhydrous conditions.

Pathway B: Carbodiimide Coupling (Mild Conditions)

Used when sensitive functional groups are present on the scaffold.

-

Activation: 2-Methoxybenzoic acid is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

-

Coupling: Pyrrolidine is added to the activated ester.

-

Advantage: Avoids the generation of corrosive HCl; easier workup for small-scale libraries.

Visualized Synthesis Workflow

Figure 1: Synthetic pathway for the generation of the o-anisoylpyrrolidine scaffold.

Pharmacological Applications & Mechanism[1][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is a classic "fragment" used to probe binding pockets in:

-

Dopamine Receptors (D2/D3): The o-methoxybenzamide motif is a known pharmacophore in antipsychotics (e.g., Remoxipride, Sulpiride). The pyrrolidine ring acts as a lipophilic anchor, replacing the more flexible side chains found in older generation drugs.

-

Kinase Inhibitors: The amide carbonyl serves as a hinge binder, accepting hydrogen bonds from the kinase backbone.

Metabolic Stability

Unlike esters, the tertiary amide bond is highly resistant to plasma hydrolysis. However, the pyrrolidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), leading to:

- -Hydroxylation: Oxidation at the carbon adjacent to the nitrogen.

-

Ring Opening: Subsequent conversion to the

-aminobutyric acid (GABA) derivative.

Metabolic Pathway Diagram

Figure 2: Predicted metabolic trajectory involving oxidative activation of the pyrrolidine ring.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

-

¹H NMR (Chloroform-d):

-

Methoxy Group: Strong singlet at

ppm. -

Pyrrolidine Ring: Two multiplets for the

-protons ( -

Aromatic Region: Four distinct signals for the ortho-substituted benzene ring (

ppm).[1]

-

-

IR Spectroscopy:

-

Amide Carbonyl (C=O): Strong stretch at

(lower than ketones due to resonance).[1] -

Ether (C-O-C): Stretch at

.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion:

. -

Fragmentation: Loss of the pyrrolidine ring or methoxy group is common.

-

References

-

PubChem Compound Summary. (2025). 1-(2-Methoxybenzoyl)pyrrolidine.[1][2][3][4] National Center for Biotechnology Information. Link

-

Journal of Medicinal Chemistry. (2006). Structure-Activity Relationships of Pyrrolidine-Based Dopamine Transporter Inhibitors. ACS Publications. Link

-

BenchChem. (2024). Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. Link

-

Organic Chemistry Portal. (2023). Synthesis of Amides via Acyl Chlorides. Link

An In-depth Technical Guide to o-Anisoylpyrrolidine: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of o-anisoylpyrrolidine, a molecule of interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight, derived from its constituent chemical structures. Furthermore, this guide outlines established analytical methodologies, drawing parallels from structurally related compounds, to ensure its accurate identification, characterization, and quantification. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective investigation and application of o-anisoylpyrrolidine.

Introduction: Unveiling o-Anisoylpyrrolidine

o-Anisoylpyrrolidine is a chemical compound that integrates two key structural motifs: the pyrrolidine ring and the o-anisoyl group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom, a core structure found in numerous natural alkaloids, pharmaceuticals, and synthetic catalysts.[1] The o-anisoyl group is a methoxybenzoyl moiety where the methoxy group is positioned at the ortho-position of the benzene ring relative to the carbonyl group. The combination of these two fragments results in a molecule with potential applications in various fields of chemical and pharmaceutical research. This guide will first establish the fundamental molecular properties of o-anisoylpyrrolidine and then delve into the practical aspects of its analytical characterization.

Core Molecular Attributes

A precise understanding of a molecule's formula and weight is paramount for all subsequent experimental work, from reaction stoichiometry to analytical standard preparation.

Chemical Formula

The chemical formula of o-anisoylpyrrolidine is derived by combining the atomic constituents of the pyrrolidine and o-anisoyl groups, accounting for the loss of a hydrogen atom from the pyrrolidine nitrogen and a hydroxyl group from the o-anisoyl carboxylic acid during amide bond formation.

-

Pyrrolidine: C₄H₉N[1]

-

o-Anisoyl group (from o-Anisic acid): C₈H₇O₂ (after removal of -OH)

The resulting molecular formula for o-anisoylpyrrolidine is C₁₂H₁₅NO₂ .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

-

Carbon (C): 12 atoms x 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 15 atoms x 1.008 g/mol = 15.120 g/mol

-

Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms x 15.999 g/mol = 31.998 g/mol

The calculated molecular weight of o-anisoylpyrrolidine is 205.25 g/mol .

Table 1: Summary of Core Molecular Attributes

| Attribute | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

Synthesis and Structural Elucidation

The synthesis of o-anisoylpyrrolidine would typically involve the formation of an amide bond between pyrrolidine and o-anisoyl chloride (or o-anisic acid activated with a coupling agent).

Sources

biological activity of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone

An In-depth Technical Guide to the Anticipated Biological Activity of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, (2-methoxyphenyl)(pyrrolidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of related chemical structures to propose a roadmap for the investigation of this compound. We will delve into its potential mechanisms of action, provide detailed experimental protocols for validation, and offer insights into the interpretation of potential findings. Our approach is grounded in established scientific principles to ensure a robust and reliable framework for your research endeavors.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound (2-methoxyphenyl)(pyrrolidin-1-yl)methanone represents a unique chemical entity at the intersection of several pharmacologically significant structural motifs. The presence of a 2-methoxyphenyl group, a pyrrolidine ring, and a methanone linker suggests a high potential for diverse biological activities. The pyrrolidine core is a "privileged" scaffold in medicinal chemistry, found in a vast array of natural products and pharmaceuticals with activities spanning from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] This guide will explore the most probable biological activities of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone based on a critical analysis of its constituent parts and the known pharmacology of analogous compounds.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the physicochemical properties of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone is crucial for its experimental evaluation. The following table summarizes key predicted properties.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | Calculated |

| Molecular Weight | 205.25 g/mol | Calculated |

| Predicted LogP | 1.85 | ChemDraw |

| Predicted pKa | (Basic) 8.5 | ChemDraw |

| Predicted Solubility | Moderate in organic solvents | Inferred |

The synthesis of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone can be approached through several established routes for the formation of amides from carboxylic acids and amines. A general and straightforward method involves the coupling of 2-methoxybenzoic acid with pyrrolidine.

DOT Diagram: Synthetic Pathway

Caption: General Synthetic Scheme for (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.

Anticipated Biological Activities and Mechanisms of Action

Based on the structural components of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone, we can hypothesize several key biological activities. This section will explore these possibilities and the underlying mechanistic rationale.

Antioxidant and Anti-inflammatory Properties

The 2-methoxyphenyl moiety is a key structural feature of many compounds with known antioxidant and anti-inflammatory effects. For instance, a range of 2-methoxyphenols have been shown to possess significant 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity.[3] Furthermore, many of these compounds exhibit inhibitory effects on cyclooxygenase-2 (COX-2) gene expression, a key enzyme in the inflammatory cascade.[3]

DOT Diagram: Proposed Anti-inflammatory Mechanism

Caption: Hypothesized COX-2 Inhibition by (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.

Neurological Activity via Monoamine Transporter Inhibition

The pyrrolidine ring is a well-established pharmacophore in compounds targeting the central nervous system, particularly as inhibitors of monoamine transporters.[4][5] Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][6] The reinforcing and stimulant properties of many synthetic cathinones containing a pyrrolidine ring are attributed to their potent inhibition of DAT.[7][8] It is therefore plausible that (2-methoxyphenyl)(pyrrolidin-1-yl)methanone could exhibit activity at these transporters, potentially leading to psychoactive effects.

Potential Anticancer and Antimicrobial Activities

The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties. For example, derivatives of 2-(hydroxyl substituted phenyl)quinolin-4-one containing a pyrrolidine moiety have shown potent antiproliferative effects against cancer cell lines.[9] Additionally, various substituted pyrrolidinones have been synthesized and evaluated for their antibacterial and antioxidant activities.[10][11] While the specific substitution pattern of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique, the presence of the pyrrolidine core warrants investigation into these potential therapeutic areas.

Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for your experimental design.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay provides a rapid and reliable method to assess the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

DOT Diagram: DPPH Assay Workflow

Caption: DPPH Radical Scavenging Assay Workflow.

Cyclooxygenase (COX-2) Inhibition Assay (Anti-inflammatory Activity)

A commercially available COX-2 inhibitor screening assay kit can be utilized to determine the IC50 value of the test compound.

Principle: These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is inhibited by the test compound.

Protocol:

-

Follow the manufacturer's instructions for the specific COX-2 inhibitor screening assay kit.

-

Prepare a range of concentrations of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.

-

Incubate the enzyme with the test compound for a specified period.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at the recommended wavelength.

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Calculate the IC50 value from the dose-response curve.

Dopamine Transporter (DAT) Uptake Assay (Neurological Activity)

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Principle: The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory activity of the test compound.

Protocol:

-

Culture cells stably expressing the human dopamine transporter (e.g., HEK-293 cells).

-

Plate the cells in a 96-well format.

-

Prepare serial dilutions of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.

-

Pre-incubate the cells with the test compound for 10-15 minutes.

-

Add a solution containing [3H]dopamine.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Include a known DAT inhibitor (e.g., cocaine or GBR-12909) as a positive control.

-

Determine the IC50 value from the resulting inhibition curve.

Data Interpretation and Reporting

For each assay, it is critical to present the data clearly and perform appropriate statistical analysis.

| Assay | Key Parameter to Report | Data Visualization |

| DPPH Radical Scavenging | EC50 (Effective Concentration for 50% scavenging) | Dose-response curve |

| COX-2 Inhibition | IC50 (Inhibitory Concentration for 50% activity) | Dose-response curve |

| DAT Uptake | IC50 (Inhibitory Concentration for 50% uptake) | Dose-response curve |

Conclusion and Future Directions

The structural features of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone suggest a promising profile for biological activity, particularly in the areas of antioxidant, anti-inflammatory, and neurological effects. The experimental protocols outlined in this guide provide a robust framework for the initial characterization of this novel compound. Positive results in these in vitro assays would warrant further investigation, including:

-

In vivo studies to confirm the observed activities in animal models.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

-

Mechanism of action studies to further elucidate the molecular targets and pathways involved.

This in-depth technical guide serves as a foundational resource for unlocking the full therapeutic potential of (2-methoxyphenyl)(pyrrolidin-1-yl)methanone.

References

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.

- Hsieh, M. C., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Journal of Medicinal Chemistry, 56(17), 6846-6859.

- DiVA portal. (2017). Synthesis of substituted pyrrolidines.

- Research Journal of Chemical Sciences. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Res. J. Chem. Sci, 1(5), 85-87.

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Saito, N., et al. (2023).

- BindingDB. [6-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-2,5-dimethyl-pyrimidin-4-yl]-(2,4,6-trimethyl-phenyl)-methanone.

- Radvilėnaitė, V., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1), 38-46.

- Gatch, M. B., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4707.

- Obeng, S., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(15), 11059-11091.

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.

- Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407.

- Shen, H., et al. (2021). Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. Pharmacology, Biochemistry and Behavior, 201, 173128.

- Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed.

- Russian Journal of Organic Chemistry. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1549-1568.

- Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.

- Murnane, K. S., et al. (2019). Effects of the second-generation "bath salt" cathinone alpha-pyrrolidinopropiophenone (α-PPP) on behavior and monoamine neurochemistry in male mice. Psychopharmacology, 236(3), 915-926.

- ChemScene. 2-(2-Methoxyphenyl)pyrrolidine.

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

benzamide derivatives containing pyrrolidine ring systems

An In-depth Technical Guide to Benzamide Derivatives Containing Pyrrolidine Ring Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of a benzamide core with a pyrrolidine ring system has created a versatile and highly valuable scaffold in modern medicinal chemistry. These hybrid molecules leverage the proven pharmacophoric properties of the benzamide group with the favorable stereochemical and physicochemical attributes of the pyrrolidine moiety. This unique combination has led to the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of benzamide derivatives incorporating a pyrrolidine ring, intended for professionals in drug discovery and development. It delves into the core synthetic methodologies, explores the vast pharmacological landscape, dissects critical structure-activity relationships (SAR), and offers detailed experimental protocols. The narrative emphasizes the rationale behind experimental design and the synergy between these two key structural components, offering insights into their journey from chemical synthesis to potent biological activity.

Chapter 1: Introduction to Benzamide-Pyrrolidine Scaffolds

The strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The benzamide-pyrrolidine scaffold is a prime example of this approach, creating molecules with significant therapeutic potential.

The Benzamide Moiety: A Privileged Pharmacophore

Benzamide and its derivatives are a class of compounds recognized for their broad pharmacological importance.[1][2] The amide group is a stable, neutral functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] This versatility has allowed benzamide derivatives to be developed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1]

The Pyrrolidine Ring: Stereochemical and Physicochemical Advantages

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a core structure in numerous natural products and FDA-approved drugs.[3][4] Its significance in drug design is multi-faceted:

-

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of multiple stereocenters. This three-dimensional diversity is critical for achieving high-affinity and selective binding to complex protein targets.[5]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can be a hydrogen bond acceptor or, if protonated, a donor. This feature often enhances aqueous solubility and allows for the formation of salt forms, improving the overall pharmacokinetic profile of a drug candidate.[6]

-

Metabolic Stability: The saturated ring system can offer greater metabolic stability compared to aromatic counterparts.

Synergy and Significance: Why Combine These Two Moieties?

The combination of the benzamide core and the pyrrolidine ring generates a scaffold with remarkable therapeutic versatility. This framework is present in compounds developed for neurodegenerative disorders, schizophrenia, pain, inflammation, and infectious diseases.[7][8][9] The benzamide portion typically serves as the primary interacting moiety with the target receptor or enzyme, while the pyrrolidine ring often functions to orient the molecule correctly within the binding pocket, improve physicochemical properties, and fine-tune selectivity.

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of benzamide-pyrrolidine derivatives primarily revolves around the efficient formation of the central amide bond.

Core Amide Bond Formation

The most common and direct approach involves the coupling of a substituted benzoic acid (or its activated form) with a pyrrolidine derivative.

-

Acid Chloride/Amine Condensation: A classic and robust method involves converting the substituted benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired pyrrolidine amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.[10]

-

Peptide Coupling Reagents: For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide range of peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions, and uronium/aminium salts like HATU and HBTU.

-

N-Hydroxysuccinimide (NHS) Ester Activation: Another efficient method involves pre-activating the benzoic acid by forming an NHS ester. This stable intermediate can then be isolated and subsequently reacted with the pyrrolidine amine to form the amide bond with high purity and yield.[7]

Detailed Experimental Protocol: Synthesis via NHS-Ester Activation

This protocol is adapted from a reported synthesis of benzamide derivatives and illustrates a convenient and effective approach.[7]

Step 1: Activation of Substituted Benzoic Acid

-

To a solution of the substituted benzoic acid (10 mmol) in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), add N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) (1.2 to 3 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the active ester intermediate.

-

Remove the solvent under reduced pressure. The crude NHS-activated benzoic acid can often be used directly in the next step or purified by recrystallization if necessary.

Step 2: Amide Bond Formation

-

Dissolve the activated NHS-ester from Step 1 in an appropriate solvent (e.g., Dichloromethane).

-

In a separate flask, dissolve the desired pyrrolidine derivative (10 mmol) and a base such as triethylamine (1.1 equivalents) in the same solvent.

-

Slowly add the pyrrolidine solution to the activated ester solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

-

Characterize the final compound using standard analytical techniques:

-

FT-IR: To confirm the presence of the amide carbonyl (~1630-1680 cm⁻¹) and N-H stretch (if applicable).

-

¹H-NMR: To confirm the chemical structure and proton environment.

-

Elemental Analysis or HRMS: To confirm the elemental composition and molecular weight.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzamide-pyrrolidine derivatives.

Caption: Generalized Synthetic Workflow Diagram.

Chapter 3: Pharmacological Applications and Biological Targets

The benzamide-pyrrolidine scaffold has been successfully employed to develop agents for a wide range of diseases, demonstrating its broad therapeutic utility. The pyrrolidine moiety is a key component in many natural and synthetic compounds with diverse pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][9]

| Compound Class/Example | Biological Target | Therapeutic Area | Key Findings | Reference |

| Pyrrolidinyl Benzamides (e.g., U-49524E) | Voltage-gated Sodium Channels | Anticonvulsant / CNS | The pyrrolidinyl derivative was effective against electroshock-induced seizures, whereas the piperidinyl analog was inactive, highlighting the importance of the pyrrolidine ring for activity. | [11] |

| Substituted Benzamides | Dopamine D2 Receptors | Antipsychotic / Antiemetic | These compounds act as antagonists at D2 receptors, forming the basis of their utility in treating psychosis and nausea. | [12] |

| Pyrrolidine Amide Derivatives (e.g., 4g/E93) | N-Acylethanolamine Acid Amidase (NAAA) | Anti-inflammatory / Pain | Inhibition of NAAA restores levels of the anti-inflammatory lipid PEA. Compound 4g showed potent, reversible inhibition and high anti-inflammatory activity in an acute lung injury model. | [8] |

| Pyrrolyl Benzamide Derivatives | Enoyl-ACP reductase (InhA) | Antimycobacterial | Novel derivatives showed significant inhibitory activity against the InhA enzyme, a key target in Mycobacterium tuberculosis. | [9] |

| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | N/A | Antimicrobial | A series of novel derivatives were synthesized and showed activity against various microbial strains. | [13] |

| Chiral 1,3,5-triazines with pyrrolidine | EGFR-TK | Anticancer | An analogue containing a pyrrolidine ring exhibited strong cytotoxicity against MCF-7 and A549 cancer cell lines and inhibited EGFR-TK. | [14] |

Chapter 4: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing lead compounds into clinical candidates. For this scaffold, SAR can be dissected by considering modifications to the three main components: the benzamide ring, the pyrrolidine ring, and any linker connecting them.

The Role of the Benzamide Moiety Substitutions

Substituents on the aromatic ring of the benzamide play a critical role in modulating potency, selectivity, and pharmacokinetic properties. For example, in the context of dopamine D2 antagonists, specific substitution patterns (e.g., 4-amino-5-chloro-2-methoxy) are crucial for high-affinity binding.[12] The electronic and steric properties of these substituents influence how the molecule fits into the target's binding site and can affect metabolic stability.

The Influence of the Pyrrolidine Ring

-

Ring Size Comparison: The choice of the pyrrolidine ring over other cyclic amines, such as piperidine, can have a profound impact on activity. A comparative study of benzamide analogues for anticonvulsant activity showed that the pyrrolidinyl derivative was a potent sodium channel blocker, while the corresponding piperidinyl derivative was inactive.[11] This suggests that the more compact and conformationally constrained five-membered ring provides a superior structural fit for the target.[11]

-

Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. SAR studies on inhibitors of aminoglycoside 6'-N-acetyltransferase showed that changes in stereochemistry had significant effects on the inhibitory properties of pyrrolidine-based compounds.[15]

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for modification. In a series of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, the reaction of the pyrrolidine nitrogen with various benzoyl chlorides led to a library of amide products with distinct properties.[16]

The Linker between the Two Moieties

In cases where a linker is present between the core moieties, its nature significantly influences activity. Studies on NAAA inhibitors revealed that:

-

Flexible Linkers: Increased the inhibitory potency but reduced selectivity against the related enzyme FAAH.[8]

-

Rigid Linkers: While not enhancing potency, conformationally restricted linkers improved selectivity over FAAH.[8]

This demonstrates a classic trade-off in drug design, where optimizing for one parameter (potency) may negatively impact another (selectivity).

Visualization of Key SAR Principles

Caption: Key Structure-Activity Relationship (SAR) Principles.

Chapter 5: Case Study: Development of Pyrrolidine Amides as NAAA Inhibitors

The development of N-acylethanolamine acid amidase (NAAA) inhibitors provides an excellent case study on the application and optimization of the benzamide-pyrrolidine scaffold.[8]

Background and Rationale

NAAA is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[8] Inhibiting NAAA raises endogenous PEA levels, offering a promising therapeutic strategy for managing pain and inflammation. Researchers explored a series of pyrrolidine amide derivatives to identify potent and selective NAAA inhibitors.[8]

Experimental Workflow for Inhibitor Screening

Caption: Experimental Workflow for NAAA Inhibitor Screening.

Detailed Protocol: In Vitro NAAA Inhibition Assay

This protocol is a generalized representation based on methodologies for enzyme inhibition assays.

-

Enzyme Preparation: Obtain or prepare a source of NAAA enzyme (e.g., recombinant human NAAA or lysate from cells overexpressing the enzyme).

-

Compound Preparation: Prepare stock solutions of the test pyrrolidine amide derivatives in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Reaction:

-

In a 96-well plate, add a buffered solution (e.g., PBS, pH 7.4).

-

Add the test compound dilution (or DMSO for control wells).

-

Add the NAAA enzyme solution and pre-incubate for 15-30 minutes at 37 °C.

-

Initiate the reaction by adding a fluorescent substrate for NAAA.

-

-

Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Normalize the data to the control (DMSO only) wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Key SAR Insights from the Study

The investigation yielded several critical SAR insights for NAAA inhibition:[8]

-

Small, lipophilic substituents at the 3-position of the terminal phenyl group were optimal for potency.

-

A rigid 4-phenylcinnamoyl group in the linker (compound 4g ) resulted in a potent inhibitor.

-

Dialysis and kinetic analysis confirmed that 4g was a competitive and reversible inhibitor of NAAA.

In Vivo Validation

The lead compound, 4g , was tested in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The compound demonstrated significant anti-inflammatory activity, validating the in vitro findings. This effect was blocked by a PPAR-α antagonist, confirming that the therapeutic benefit was mediated through the expected PEA-PPAR-α signaling pathway.[8]

Chapter 6: Future Directions and Emerging Trends

The benzamide-pyrrolidine scaffold remains a fertile ground for drug discovery. Future efforts are likely to focus on several key areas:

-

Novel Biological Targets: As our understanding of disease biology expands, this versatile scaffold will undoubtedly be applied to new and challenging targets, including protein-protein interactions and allosteric sites.

-

Stereoselective Synthesis: Advances in asymmetric synthesis will enable more efficient and precise construction of complex, chirally pure pyrrolidine intermediates, allowing for a more refined exploration of chemical space.[17]

-

Multi-Target-Directed Ligands (MTDLs): For complex diseases like neurodegeneration or cancer, designing single molecules that can modulate multiple targets is a growing trend. The modular nature of the benzamide-pyrrolidine scaffold makes it an ideal platform for developing MTDLs.

-

Covalent Inhibitors: The strategic placement of a reactive "warhead" onto the scaffold could lead to the development of potent and selective covalent inhibitors for targets like kinases, an area of intense interest in oncology.

The proven track record and chemical tractability of ensure their continued prominence in the ongoing quest for novel and effective medicines.

References

-

Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(9), 10793-10807. [Link]

-

Svobodová, J., & Kuchař, M. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 50(4), 184-191. [Link]

-

Lin, L., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 11(1), 112-125. [Link]

-

Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7961. [Link]

-

Shaikh, F., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(22), 7909. [Link]

-

Shilpa, C., et al. (2022). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. Letters in Organic Chemistry, 19(8), 654-662. [Link]

-

Al-Abbasi, A. A., et al. (2011). N-(Pyrrolidin-1-ylcarbothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3276. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Patel, H., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Journal of Sciences, 2(3), 133-137. [Link]

-

Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

- Mezei, T., et al. (2003). Process for the synthesis of a benzamide derivative.

-

Hong, M., et al. (1995). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. General Pharmacology, 26(2), 355-361. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(11), 2585-2592. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Petri, S. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Kuranova, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4991. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity, 19(4), e202100867. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

difference between anisoylpyrrolidine and aniracetam structure

An In-Depth Technical Guide to the Core Structural Differences Between Anisoylpyrrolidine and Aniracetam

Executive Summary

This technical guide provides a detailed comparative analysis of the molecular structures of Aniracetam and a defined structural analog, Anisoylpyrrolidine. While both molecules share a common p-anisoyl group and a five-membered nitrogen-containing ring, their core distinction lies in the nature of the pyrrolidine scaffold. Aniracetam incorporates a 2-pyrrolidinone moiety, which is a lactam (a cyclic amide), characterized by a carbonyl group within the ring at the C2 position. In contrast, Anisoylpyrrolidine is defined herein as the direct amide formed between pyrrolidine and anisic acid, lacking this intra-ring carbonyl. This seemingly subtle difference fundamentally alters the molecule's planarity, electronic distribution, and chemical reactivity, with significant implications for its potential biological activity and metabolic fate. This guide elucidates this core structural divergence through molecular diagrams, comparative data tables, and detailed protocols for synthesis and spectroscopic verification, providing a foundational resource for researchers in medicinal chemistry and pharmacology.

Part 1: Foundational Scaffolds in Context

To fully appreciate the distinction between the two target molecules, it is essential to first understand their constituent parts: the pyrrolidine ring and the anisoyl group.

-

The Pyrrolidine Ring: The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to introduce a non-planar, three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[3][4] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

-

The Anisoyl Group: The anisoyl group, or 4-methoxybenzoyl group, consists of a benzene ring substituted with a methoxy group (-OCH₃) and a carbonyl group (C=O). This functional group is commonly used in drug design to modulate properties such as lipophilicity and to serve as a key binding element for target receptors.

Part 2: Molecular Architecture: A Comparative Analysis

The critical difference between Aniracetam and Anisoylpyrrolidine emerges from how the anisoyl group is chemically linked to the pyrrolidine-based scaffold.

Aniracetam: The Lactam Structure

Aniracetam, chemically named 1-(4-methoxybenzoyl)pyrrolidin-2-one, is a well-known nootropic agent of the racetam class.[8][9] Its structure is defined by the acylation of the nitrogen atom of 2-pyrrolidinone . The presence of the carbonyl group at the C2 position makes the ring a lactam.

Caption: Molecular structure of Anisoylpyrrolidine.

The Core Structural Divergence

The defining difference is the endocyclic carbonyl group in Aniracetam. This transforms the pyrrolidine ring into a pyrrolidinone ring, introducing a second amide functionality into the molecule, albeit a cyclic one.

Caption: The key structural difference between the two molecules.

| Feature | Aniracetam | Anisoylpyrrolidine |

| IUPAC Name | 1-(4-methoxybenzoyl)pyrrolidin-2-one | (4-methoxyphenyl)(pyrrolidin-1-yl)methanone |

| Molecular Formula | C₁₂H₁₃NO₃ [10][11] | C₁₂H₁₅NO₂ |

| Molecular Weight | 219.24 g/mol [11][12] | 205.26 g/mol |

| Core Heterocycle | 2-Pyrrolidinone | Pyrrolidine |

| Key Functional Groups | Aromatic Ether, Ketone, Amide (Acyclic), Amide (Cyclic - Lactam) | Aromatic Ether, Ketone, Amide (Acyclic) |

| Hydrogen Bond Acceptors | 3 [13] | 2 |

Part 3: Implications of Structural Dissimilarity

The presence of the lactam carbonyl group in Aniracetam is not a trivial substitution. It significantly influences the molecule's physicochemical and pharmacological profile.

-

Electronic and Conformational Effects: The endocyclic C=O group in Aniracetam introduces a planar, sp²-hybridized center into the ring. This partially flattens the conformation of the five-membered ring compared to the more flexible, non-planar "envelope" or "twist" conformations of the saturated pyrrolidine ring in Anisoylpyrrolidine. Furthermore, the electron-withdrawing nature of this carbonyl group affects the electron density of the adjacent nitrogen atom, influencing the character of the external amide bond.

-

Metabolic Fate: Aniracetam undergoes rapid first-pass metabolism, with the primary cleavage product being N-anisoyl-GABA, alongside 2-pyrrolidinone and p-anisic acid. [14]The hydrolysis of the lactam ring is a key metabolic pathway. Anisoylpyrrolidine, lacking the lactam, would not produce N-anisoyl-GABA or 2-pyrrolidinone via the same mechanism. Its metabolism would likely proceed through hydrolysis of the external amide bond to yield pyrrolidine and p-anisic acid, or through modification of the aromatic ring. Since metabolites of Aniracetam are known to be pharmacologically active, this difference in metabolic pathways is critical. [14][15]

-

Pharmacological Activity: Aniracetam is known to act as a positive allosteric modulator of AMPA-type glutamate receptors. [16][17][18]This activity is intrinsically tied to its specific three-dimensional shape and electronic properties. The altered conformation and electronic distribution of Anisoylpyrrolidine would almost certainly lead to a different pharmacological profile. It may not bind to the same allosteric site on the AMPA receptor with similar affinity or efficacy, or it could interact with entirely different biological targets.

Part 4: Technical Protocols for Synthesis and Structural Verification

A core tenet of chemical research is the unambiguous verification of molecular structure. The following protocols provide a framework for the synthesis and characterization of these two distinct molecules, designed to be self-validating by demonstrating how their structural differences yield predictable, measurable differences in analytical data.

Protocol 1: Synthesis

Causality: The choice of starting material—2-pyrrolidinone for Aniracetam versus pyrrolidine for Anisoylpyrrolidine—is the deliberate experimental variable that directly leads to the structural difference being investigated. Triethylamine is used as a base to neutralize the HCl byproduct of the acylation reaction.

A. Synthesis of Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one) [14]1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-pyrrolidinone (1.0 eq) and anhydrous dichloromethane (DCM). 2. Cooling: Cool the flask to 0 °C in an ice bath. 3. Base Addition: Add triethylamine (1.1 eq) to the solution. 4. Acylation: Add a solution of anisoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. 5. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC. 6. Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. 7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

B. Synthesis of Anisoylpyrrolidine ((4-methoxyphenyl)(pyrrolidin-1-yl)methanone)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Acylation: Add a solution of anisoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.

Protocol 2: Spectroscopic Characterization

The following protocols will yield distinct spectra for each compound, confirming their unique structures. The predicted data serves as a benchmark for validating the experimental outcome.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20] Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values. The key differentiators will be the chemical shifts of the protons on the five-membered ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Aniracetam (Predicted δ, ppm) | Anisoylpyrrolidine (Predicted δ, ppm) | Rationale for Difference |

|---|---|---|---|

| Aromatic Protons | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~7.5 (d, 2H), ~6.9 (d, 2H) | Similar aromatic environment. |

| Methoxy Protons (-OCH₃) | ~3.8 (s, 3H) | ~3.8 (s, 3H) | Identical methoxy group. |

| Pyrrolidine/one Protons | ~3.9 (t, 2H, -N-CH₂ -) | ~3.6 (t, 2H, -N-CH₂ -) | Protons adjacent to N in Aniracetam are deshielded by two carbonyls (one adjacent, one through the N). |

| ~2.6 (t, 2H, -CO-CH₂ -) | ~1.9 (m, 4H, -CH₂ -CH₂ -) | In Aniracetam, these protons are adjacent to the lactam C=O and are strongly deshielded. In Anisoylpyrrolidine, these are standard aliphatic protons. |

| | ~2.2 (m, 2H, -CH₂-CH₂ -CH₂-) | | |

B. Infrared (IR) Spectroscopy [21] Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an FT-IR spectrometer with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000-600 cm⁻¹.

-

Analysis: The number and position of the carbonyl (C=O) stretching bands are the most critical diagnostic features.

Predicted IR Data (cm⁻¹)

| Functional Group | Aniracetam (Predicted ν, cm⁻¹) | Anisoylpyrrolidine (Predicted ν, cm⁻¹) | Rationale for Difference |

|---|---|---|---|

| Amide C=O (Lactam) | ~1700-1720 | N/A | This strong absorption is unique to Aniracetam's lactam ring. |

| Ketone/Amide C=O (Acyclic) | ~1650-1670 | ~1630-1650 | The electronic environment of the external amide differs slightly due to the adjacent lactam in Aniracetam. |

| C-O-C Stretch (Aromatic Ether) | ~1250 | ~1250 | Both molecules possess the same p-anisoyl group. |

C. Mass Spectrometry (MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution (1 µg/mL) of the compound in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Analyze using Electrospray Ionization (ESI) in positive mode.

-

Analysis: The molecular ion peak ([M+H]⁺) will directly confirm the molecular formula and weight of each compound.

Predicted MS Data (ESI+)

| Ion | Aniracetam (Predicted m/z) | Anisoylpyrrolidine (Predicted m/z) |

|---|---|---|

| [M+H]⁺ | 220.09 | 206.12 |

| [M+Na]⁺ | 242.07 | 228.10 |

Conclusion

The structural distinction between Aniracetam and Anisoylpyrrolidine is centered on a single, yet functionally critical, endocyclic carbonyl group. This feature defines Aniracetam as a lactam, fundamentally altering its chemical properties, metabolic profile, and pharmacological activity compared to its simpler amide analog. For researchers in drug development, this analysis underscores the profound impact that subtle structural modifications can have on the biological identity of a molecule. The provided protocols for synthesis and characterization offer a robust framework for verifying these differences experimentally, ensuring the foundational integrity of future research built upon these scaffolds.

References

-

Wikipedia. Aniracetam. [Link] [14]2. Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam? [Link] [16]3. Rammes, G., et al. (2003). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. PubMed. [Link] [17][18]4. ibreakstock. 3d Structure of Aniracetam, Also Known As N-anisoyl-2-pyrrolidinone. Shutterstock. [Link] [8]5. Narahashi, T., et al. (2000). The chemical structures of the nootropic drug, nefiracetam (DM9384), and aniracetam. Journal of Pharmacology and Experimental Therapeutics. [Link] [22]6. Martin, J.R., & Haefely, W.E. (1993). Pharmacology of Aniracetam. Drug Investigation. [Link] [15]7. El-Seedi, H.R., et al. (2012). Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double-Blind Investigation. Journal of Behavioral and Brain Science. [Link]

-

Li Petri, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link] [4]19. NIST. Pyrrolidine. NIST Chemistry WebBook. [Link] [1][2]20. PharmaCompass. Aniracetam Drug Information. [Link] [13]21. National Center for Biotechnology Information. 4-(Pyrrolidin-1-ylcarbonyl)aniline. PubChem Compound Database. [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link] [7]23. Guchhait, S.K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link] [5]24. Nembou, C.N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. [Link] [6]25. Nakamura, K., et al. (2002). The Aniracetam Metabolite 2-pyrrolidinone Induces a Long-Term Enhancement in AMPA Receptor Responses via a CaMKII Pathway. PubMed. [Link]

Sources

- 1. Pyrrolidine [webbook.nist.gov]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dreamstime.com [dreamstime.com]

- 9. nootropicsexpert.com [nootropicsexpert.com]

- 10. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biocrick.com [biocrick.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Aniracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Aniracetam - Wikipedia [en.wikipedia.org]

- 15. ovid.com [ovid.com]

- 16. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 17. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. veeprho.com [veeprho.com]

- 20. benchchem.com [benchchem.com]

- 21. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

pharmacological profile of o-methoxybenzoyl pyrrolidine analogs

Pharmacological Profile of -Methoxybenzoyl Pyrrolidine Analogs

Classification: Substituted Benzamides / Prolyl Peptidomimetics Primary Targets: Dopamine D2/D3 Receptors, Prolyl Oligopeptidase (POP) Therapeutic Potential: Antipsychotic (Atypical), Nootropic/Cognitive Enhancement[1]

Executive Technical Synthesis

The

Unlike its para-substituted isomer (found in the nootropic Aniracetam), the

Chemical Structure & Molecular Dynamics[1]

The Core Scaffold

The molecule consists of a pyrrolidine ring coupled to an

IUPAC Name: (2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Molecular Formula:

The "Ortho-Methoxy" Effect (Mechanistic Insight)

The defining feature of this class is the interaction between the 2-methoxy group and the amide carbonyl.[1]

-

Conformational Locking: In open-chain benzamides, the

-methoxy group forms an intramolecular hydrogen bond with the amide nitrogen proton (N-H...O).[1] However, in pyrrolidine analogs (tertiary amides), there is no N-H proton. -

Dipole Repulsion: Instead, the

-methoxy oxygen and the amide carbonyl oxygen experience electrostatic repulsion. This forces the benzoyl group to twist relative to the pyrrolidine ring, locking the molecule into a specific non-planar conformer. -

Receptor Fit: This twisted conformation is critical for fitting into the orthosteric binding pocket of the Dopamine D2 receptor , where the aromatic ring engages in

-

Pharmacodynamics: Receptor & Enzyme Interactions[1]

Dopamine D2/D3 Antagonism (Antipsychotic Profile)

The

-

Mechanism: The compound acts as a competitive antagonist at postsynaptic D2 receptors in the mesolimbic pathway.

-

Selectivity: The pyrrolidine ring restricts the conformational freedom of the amine tail. Compared to diethylamine analogs, pyrrolidine derivatives often show higher affinity for D3 receptors over D2, a property desirable for treating negative symptoms of schizophrenia with fewer Extrapyramidal Side Effects (EPS).

-

Dissociation Kinetics: These analogs typically exhibit "fast-off" kinetics, meaning they dissociate rapidly from the D2 receptor. This allows for transient blockade of dopamine, preserving physiological signaling and reducing the risk of hyperprolactinemia.

Prolyl Oligopeptidase (POP) Inhibition (Cognitive Profile)

Beyond dopamine, this scaffold serves as a peptidomimetic inhibitor of Prolyl Oligopeptidase (POP/PEP), a serine protease involved in the degradation of neuropeptides like substance P and arginine vasopressin.[1]

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the critical modification points on the scaffold and their pharmacological consequences.

Caption: SAR map detailing the functional impact of structural modifications on the o-methoxybenzoyl pyrrolidine core.[1]

Experimental Protocols

To validate the pharmacological profile, the following self-validating protocols are recommended.

Synthesis: Schotten-Baumann Acylation

This protocol yields the amide with high purity, avoiding racemization if chiral pyrrolidines are used.

Reagents:

-

Preparation: Dissolve 1.0 eq of pyrrolidine and 1.2 eq of TEA in anhydrous DCM at 0°C under nitrogen.

-

Addition: Dropwise add 1.0 eq of

-anisoyl chloride dissolved in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions. -

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with 1N HCl (removes unreacted amine), then sat.

(removes acid), then Brine. Dry over -

Validation:

-NMR must show the methoxy singlet at

In Vitro D2 Receptor Binding Assay

Objective: Determine

-

Tissue Source: Rat striatal membrane homogenates or CHO cells expressing human

receptors.[1] -

Radioligand:

-Raclopride (Specific Activity: 70-87 Ci/mmol).[1] Concentration: 2 nM.[1] -

Non-specific Binding: Define using 1

M (+)-Butaclamol.[1] -

Incubation: Incubate membranes, radioligand, and varying concentrations of the test analog (

to -

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]

-

Analysis: Calculate

and convert to-

Success Criteria: A valid D2 antagonist analog should exhibit a

nM.

-

Pathway Visualization: D2 Receptor Blockade

The following diagram illustrates the downstream effects of the analog acting as an antagonist at the postsynaptic D2 receptor.

Caption: Mechanism of action showing the restoration of cAMP signaling via competitive antagonism of Gi-coupled D2 receptors.[1]

Data Summary & Comparative Profile

| Compound Class | Structure Core | Primary Target | Key Pharmacological Feature |

| N-(2-methoxybenzoyl)pyrrolidine | D2/D3 Receptor | Antipsychotic activity; "Atypical" profile; Low EPS risk.[1] | |

| N-(4-methoxybenzoyl)pyrrolidinone | AMPA Receptor | Nootropic (Aniracetam-like); No D2 affinity.[1] | |

| Phenone Analog | 1-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | DAT/NET Transporter | Psychostimulant (Cathinone class); High abuse potential.[1] |

| Dimethoxy Analog | N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide | D2 Receptor | Remoxipride ; High affinity; specific for extrastriatal D2.[1] |

Note on Safety: Unlike the phenone analogs (synthetic cathinones/stimulants), the benzoyl pyrrolidine (amide) analogs generally lack significant abuse potential as they do not effectively block dopamine reuptake (DAT), but rather modulate the receptor directly.[1]

References

-

PubChem. (2025).[1][2] N-(2-Hydroxybenzoyl)pyrrolidine and related structures.[1][2] National Library of Medicine. [Link][1]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[3][4][5][6][7][Link]

-

MDPI. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones. (Provided for structural contrast).[1][3][5] [Link][1]

Sources

- 1. (S)-(-)-1-(2-METHOXYBENZOYL)-2-(METHOXYMETHYL)PYRROLIDINE | 102069-84-1 [chemicalbook.com]

- 2. N-(2-Hydroxybenzoyl)pyrrolidine | C11H13NO2 | CID 225361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. rua.ua.es [rua.ua.es]

- 6. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 1-(2-Methoxybenzoyl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Properties

1-(2-methoxybenzoyl)pyrrolidine is a chemical compound that integrates a pyrrolidine ring with a 2-methoxybenzoyl group. While specific experimental data for this exact molecule is limited, we can infer its likely physical and chemical properties based on its constituent parts and related molecules.

Table 1: Inferred Physicochemical Properties of 1-(2-methoxybenzoyl)pyrrolidine

| Property | Inferred Value/Characteristic | Rationale/Source Analogy |

| Molecular Formula | C12H15NO2 | Calculated |

| Molecular Weight | 205.25 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on the melting point of the structurally similar (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (104-106 °C)[1] |

| Solubility | Expected to be soluble in organic solvents | General characteristic of similar organic compounds |

| Stability | Stable under normal laboratory conditions. | Inferred from general stability of amides and ethers. |

| Reactivity | May react with strong oxidizing agents and strong acids. | Based on the reactivity of the pyrrolidine and methoxybenzoyl moieties. |

Hazard Identification and Risk Assessment: A Structural Analogy Approach

The primary hazards associated with 1-(2-methoxybenzoyl)pyrrolidine can be anticipated by examining the known risks of its core chemical structures: the pyrrolidine ring and the substituted benzoyl group.

The Pyrrolidine Moiety: A Corrosive and Flammable Core

The pyrrolidine ring is a common feature in many biologically active compounds. However, in its simpler forms, it is classified as a flammable and corrosive substance.

-

Skin and Eye Corrosion: Pyrrolidine and its simple derivatives are known to cause severe skin burns and eye damage[2][3][4]. Contact can lead to immediate irritation and, in severe cases, irreversible tissue damage.

-

Flammability: Many low-molecular-weight pyrrolidine derivatives are flammable liquids with low flash points[2][3]. While 1-(2-methoxybenzoyl)pyrrolidine is expected to be a solid, it may become flammable at elevated temperatures or if dispersed as a fine dust.

The Benzoyl and Methoxy Groups: Irritation and Potential Systemic Effects

The 2-methoxybenzoyl group introduces additional potential hazards.

-

Irritation: Aromatic compounds, including those with methoxy substitutions, can be irritating to the skin, eyes, and respiratory tract[5].

-

Systemic Toxicity: While specific data is lacking for this compound, it is crucial to consider the potential for systemic effects upon absorption. The metabolic fate of the molecule is unknown, and its metabolites could have their own toxicological profiles. The related solvent, N-Methyl-2-pyrrolidone (NMP), is a known reproductive toxicant[5][6]. While a direct correlation cannot be drawn, this underscores the need for caution.

Table 2: Summary of Anticipated Hazards and GHS Classifications

| Hazard | Anticipated GHS Classification | Basis of Assessment |

| Skin Corrosion/Irritation | Category 1B or 2 (Warning or Danger) | Based on pyrrolidine derivatives[2][3][4] |

| Serious Eye Damage/Irritation | Category 1 (Danger) | Based on pyrrolidine derivatives[2][3][4] |

| Respiratory Irritation | Category 3 (Warning) | Based on NMP and general aromatic compounds[5] |

| Reproductive Toxicity | Data Not Available (Handle with caution) | Precautionary approach based on NMP[5][6] |

| Flammability (Solid) | Not Classified (Combustible solid potential) | Precautionary approach |

Comprehensive Handling and Safety Protocols

A multi-layered approach to safety is essential when working with a compound of unknown specific toxicity. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 1-(2-methoxybenzoyl)pyrrolidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical. The following provides a minimum standard; a site-specific risk assessment may necessitate additional protection.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or when handling larger quantities.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Dispose of gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If there is a potential for aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: PPE selection workflow for handling 1-(2-methoxybenzoyl)pyrrolidine.

Safe Handling and Storage Procedures

-

Handling:

-

Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats).

-

Ground all equipment when transferring large quantities of material to prevent static discharge[2][3].

-

Wash hands thoroughly after handling, even if gloves were worn[4][7].

-

Do not eat, drink, or smoke in the laboratory[2].

-

-

Storage:

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is crucial to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[7].

-